Cas no 72118-68-4 (4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl-)

4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl-, is a specialized heterocyclic aldehyde with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring a chloro-substituted phenyl group and an isoquinoline core, makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The aldehyde functionality provides a reactive site for further derivatization, enabling the synthesis of amines, imines, or heterocyclic compounds. Its chloro substituent enhances electrophilic reactivity, facilitating selective modifications. This compound is particularly useful in the development of bioactive molecules, including potential therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications.
4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl- structure
72118-68-4 structure
Product Name:4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl-
CAS No:72118-68-4
MF:C16H10ClNO
MW:267.709702968597
CID:544482
PubChem ID:14567248
Update Time:2025-06-07

4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl-
    • 1-PHENYL-3-CHLOROISOQUINOLINE-4-CARBALDEHYDE??
    • 3-chloro-1-phenylisoquinoline-4-carbaldehyde
    • 3-chloro-1-phenyl-isoquinoline-4-carbaldehyde
    • AKOS030549230
    • 3-chloro-1-phenyl-4-isoquinolinecarbaldehyde
    • AZQIHIGUNAJOSH-UHFFFAOYSA-N
    • 3-Chloro-1-phenyl-isoquinoline-4-aldehyde
    • SCHEMBL10814048
    • DTXSID90561716
    • 72118-68-4
    • Inchi: 1S/C16H10ClNO/c17-16-14(10-19)12-8-4-5-9-13(12)15(18-16)11-6-2-1-3-7-11/h1-10H
    • InChI Key: AZQIHIGUNAJOSH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C2C=CC=CC=2C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 267.0452
  • Monoisotopic Mass: 267.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

4-Isoquinolinecarboxaldehyde, 3-chloro-1-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM259698-1g
3-Chloro-1-phenylisoquinoline-4-carbaldehyde
72118-68-4 97%
1g
$819 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650925-1g
3-Chloro-1-phenylisoquinoline-4-carbaldehyde
72118-68-4 98%
1g
¥9231.00 2024-05-02
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd